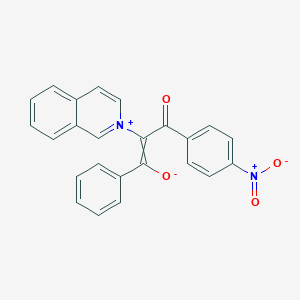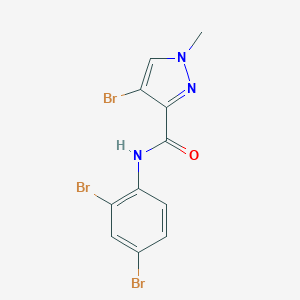
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolinium salts and has been found to exhibit a range of interesting properties that make it useful for various applications. In
Mécanisme D'action
The mechanism of action of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, the compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can help to reduce inflammation in the body. It has also been found to have antioxidant activity, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to work with due to its high toxicity, which can make it challenging to handle safely.
Orientations Futures
There are many future directions for research on 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in other areas of medicine, such as in the treatment of inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which could help to shed light on its potential therapeutic uses. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate involves the reaction of 2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-ol with an appropriate base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast and lung cancer cells. It works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propriétés
Formule moléculaire |
C24H16N2O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(E)-2-isoquinolin-2-ium-2-yl-3-(4-nitrophenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H16N2O4/c27-23(18-7-2-1-3-8-18)22(24(28)19-10-12-21(13-11-19)26(29)30)25-15-14-17-6-4-5-9-20(17)16-25/h1-16H |
Clé InChI |
MNJILGFBGCNOGF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)




![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

